molecular formula C10H11NS B14373716 5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole CAS No. 89564-18-1

5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole

Cat. No.: B14373716
CAS No.: 89564-18-1
M. Wt: 177.27 g/mol
InChI Key: DOXGAAYKSYCNLQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole is a tricyclic heterocyclic compound where a thiophene ring is fused to an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole typically involves the condensation of (o-bromoindolyl)acrylonitrile with various aryl/heteroaryldithioesters . This reaction is carried out under base-induced conditions to yield the desired product in high yield. Another method involves the Gewald reaction, which synthesizes ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimization for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole stands out due to its unique tricyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules for organic electronic applications and as a versatile scaffold in medicinal chemistry .

Properties

CAS No.

89564-18-1

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[2,3-b]indole

InChI

InChI=1S/C10H11NS/c1-2-4-9-7(3-1)8-5-6-12-10(8)11-9/h5-6,11H,1-4H2

InChI Key

DOXGAAYKSYCNLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)SC=C3

Origin of Product

United States

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